molecular formula C7H5ClF2O3S B1392984 2,3-Difluoro-6-methoxybenzenesulfonyl chloride CAS No. 1208074-96-7

2,3-Difluoro-6-methoxybenzenesulfonyl chloride

Cat. No. B1392984
M. Wt: 242.63 g/mol
InChI Key: FMNCPVYTIOLWAQ-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O3S . It has a molecular weight of 242.63 . The compound is typically in liquid form .


Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-6-methoxybenzenesulfonyl chloride can be represented by the SMILES string COC1=C(C(=C(C=C1)F)F)S(=O)(=O)Cl . This indicates that the compound contains a methoxy group (OCH3) and a sulfonyl chloride group (SO2Cl) attached to a benzene ring, which also carries two fluorine atoms.


Physical And Chemical Properties Analysis

2,3-Difluoro-6-methoxybenzenesulfonyl chloride is a liquid at room temperature . The exact physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.

Scientific Research Applications

Spectroscopic Studies and Molecular Structure Analysis

  • The vibrational spectroscopic studies of compounds similar to 2,3-Difluoro-6-methoxybenzenesulfonyl Chloride, such as 4-Cyano-2-methoxybenzenesulfonyl Chloride, have been conducted. These studies include the use of FTIR spectra and theoretical methods to understand the molecular geometry, HOMO, LUMO, and other chemical properties (Nagarajan & Krishnakumar, 2018).

Reactivity in Synthesis of Heterocycles

  • The reactivity of derivatives of 2,3-Difluoro-6-methoxybenzenesulfonyl Chloride has been studied in the synthesis of heterocycles. For example, perfluoro-1-ethyl-2-methyl-1-propenyl-iminochloromethanesulfenyl chloride, a related compound, reacts with 1-allyl-2-methoxybenzene to produce various sulfur-containing electrophiles (Borisov et al., 2006).

Activation of Hydroxyl Groups in Polymeric Carriers

  • Derivatives like 4-Fluorobenzenesulfonyl Chloride have been used for the activation of hydroxyl groups in polymeric carriers. This application is significant in the covalent attachment of biologicals to solid supports, such as in drug delivery systems (Chang et al., 1992).

Preparation of Fluorinated Aromatic Compounds

  • The compound and its related derivatives have been used in the preparation of fluorinated aromatic compounds, which are crucial in various chemical processes. For instance, the preparation of 2,6-difluoro-n-alkylbenzenes from 1,3-difluorobenzene demonstrates the utility of sulfonyl chlorides in directing fluorine substitution in aromatic compounds (Malykhin & Shteingarts, 1998).

Chemical Analysis and Quantitative Studies

  • Derivatives like 4-Methoxybenzenesulfonyl Chloride have been used in the development of analytical methods for the detection of biological molecules, exemplifying its role in enhancing analytical techniques (Wang et al., 2010).

Safety And Hazards

The safety data sheet indicates that 2,3-Difluoro-6-methoxybenzenesulfonyl chloride may cause severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

2,3-difluoro-6-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O3S/c1-13-5-3-2-4(9)6(10)7(5)14(8,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNCPVYTIOLWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-6-methoxybenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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